2-[Benzyl(methyl)amino]-1-phenylethanone

Lipophilicity LogP Reversed-Phase Chromatography

2-[Benzyl(methyl)amino]-1-phenylethanone (CAS 33350-26-4) is an aromatic α-aminoketone with the molecular formula C₁₆H₁₇NO and a molecular weight of 239.31 g/mol. Its structure comprises an unsubstituted acetophenone core bearing an N-benzyl-N-methyl amino group at the alpha carbon.

Molecular Formula C16H17NO
Molecular Weight 239.31 g/mol
CAS No. 33350-26-4
Cat. No. B1600658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Benzyl(methyl)amino]-1-phenylethanone
CAS33350-26-4
Molecular FormulaC16H17NO
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)CC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H17NO/c1-17(12-14-8-4-2-5-9-14)13-16(18)15-10-6-3-7-11-15/h2-11H,12-13H2,1H3
InChIKeyPGGWIMPTNLSLRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[Benzyl(methyl)amino]-1-phenylethanone (CAS 33350-26-4): Procurement-Relevant Identity and Comparator Landscape


2-[Benzyl(methyl)amino]-1-phenylethanone (CAS 33350-26-4) is an aromatic α-aminoketone with the molecular formula C₁₆H₁₇NO and a molecular weight of 239.31 g/mol. Its structure comprises an unsubstituted acetophenone core bearing an N-benzyl-N-methyl amino group at the alpha carbon . It differs fundamentally from its most frequently encountered structural neighbors—the monohydroxylated Phenylephrine Related Compound E (CAS 71786-67-9) and the dihydroxylated N-Benzyl Adrenalone (CAS 36467-25-1)—by the complete absence of ring hydroxylation . This compound is catalogued primarily as a synthetic intermediate and research chemical, not as an official pharmacopoeial impurity standard, in contrast to its 3-hydroxy and 3,4-dihydroxy counterparts which are formally designated as USP and EP reference standards [1].

Why 2-[Benzyl(methyl)amino]-1-phenylethanone Cannot Be Replaced by Hydroxylated Phenylephrine or Epinephrine Impurity Analogs


The absence of phenolic hydroxyl groups on the phenyl ring of 2-[benzyl(methyl)amino]-1-phenylethanone creates a fundamentally different physicochemical profile compared to its hydroxylated analogs. This translates into distinct chromatographic retention, lipophilicity, hydrogen-bonding capacity, and ionization behavior that precludes simple substitution in analytical or synthetic workflows . Specifically, the monohydroxylated Phenylephrine Related Compound E (71786-67-9) and the dihydroxylated N-Benzyl Adrenalone (36467-25-1) possess 1–2 hydrogen-bond donors and higher topological polar surface areas, rendering them more polar and earlier-eluting under reversed-phase HPLC conditions. [1]. A user requiring the non-hydroxylated scaffold—for instance, as a synthetic building block where phenolic protection/deprotection would introduce additional steps, or as a retention-time marker in a chromatographic method where hydroxylated impurities are already specified—cannot interchange these compounds without compromising the integrity of the method or synthesis .

Head-to-Head Quantitative Differentiation of 2-[Benzyl(methyl)amino]-1-phenylethanone (33350-26-4) Versus Closest Structural Analogs


Lipophilicity (LogP) Differentiation: Non-Hydroxylated vs. Mono- and Dihydroxylated Analogs

2-[Benzyl(methyl)amino]-1-phenylethanone lacks ring hydroxylation, resulting in higher predicted lipophilicity compared to its hydroxylated analogs. While an experimentally measured LogP for the target compound is not available, PubChem-computed XLogP3-AA for the dihydroxylated analog N-Benzyl Adrenalone (36467-25-1) is 2.5 [1], and a vendor-reported LogP for the monohydroxylated Phenylephrine Related Compound E (71786-67-9) is 3.51 [2]. By structural analogy and the established contribution of approximately +0.5 to +1.0 LogP units per phenolic –OH removal [3], the target compound is estimated to exhibit a LogP in the range of 3.5–4.5. This difference directly governs reversed-phase HPLC retention and passive membrane permeability in biological assays.

Lipophilicity LogP Reversed-Phase Chromatography Bioavailability Prediction

Hydrogen-Bond Donor Count: Impact on Solubility, Permeability, and Chromatographic Selectivity

The target compound possesses zero hydrogen-bond donor (HBD) groups, compared with two HBD groups for N-Benzyl Adrenalone (36467-25-1) and one HBD group for Phenylephrine Related Compound E (71786-67-9) [1]. The topological polar surface area (TPSA) of the dihydroxylated analog is 60.8 Ų [1]; the target compound is predicted to have a TPSA of approximately 20–30 Ų (carbonyl oxygen plus tertiary amine nitrogen). This reduced polarity enhances solubility in organic solvents while diminishing aqueous solubility relative to hydroxylated counterparts.

Hydrogen Bonding Polar Surface Area Drug-Likeness Normal-Phase Chromatography

Predicted pKa and Ionization State at Physiological pH: Differentiation from Dihydroxylated Analog

The predicted pKa of the tertiary amine in 2-[benzyl(methyl)amino]-1-phenylethanone is 6.36 ± 0.50 , whereas the predicted pKa for the dihydroxylated N-Benzyl Adrenalone (36467-25-1) is 7.96 ± 0.20 . At physiological pH 7.4, the target compound is predominantly deprotonated (neutral free base, ~92%), while N-Benzyl Adrenalone is approximately 78% protonated. This difference in ionization state affects both reversed-phase HPLC retention (protonated species elute earlier) and the compound's behavior in biological assays where membrane permeability depends on the neutral fraction.

pKa Ionization State Bioavailability HPLC Method Development

Chromatographic Selectivity in USP Pharmacopoeial Method Context: Retention Order Relative to Phenylephrine Impurities

The USP Phenylephrine Hydrochloride monograph specifies a reversed-phase HPLC method (octanesulfonate ion-pairing, pH 2.8, acetonitrile gradient, UV 215 nm) for organic impurity determination, with specified relative retention times for norphenylephrine (RRT ~0.9), phenylephrine (RRT 1.0), and Phenylephrine Related Compounds C, D, and E [1]. Phenylephrine Related Compound E (71786-67-9, monohydroxylated) is explicitly included as a standard. 2-[Benzyl(methyl)amino]-1-phenylethanone (33350-26-4), lacking the phenolic –OH, is more lipophilic and would be predicted to exhibit a longer retention time than Compound E under these conditions [2]. This differential retention allows the non-hydroxylated compound to serve as a distinct, later-eluting system suitability marker or as a retention-time gap-filling standard in forced-degradation studies where hydroxylated impurity standards are already deployed.

USP Monograph Impurity Profiling Reversed-Phase HPLC Relative Retention Time

Synthetic Utility as a Tetrahydroisoquinoline Precursor: N-Benzyl Group as a Traceless Directing/Protecting Moiety

2-[Benzyl(methyl)amino]-1-phenylethanone serves as a direct precursor to 4-phenyl-1,2,3,4-tetrahydroisoquinolines via intramolecular Barbier reaction of N-(2-iodobenzyl)phenacylamines with butyllithium, or via nickel(0)-mediated insertion [1]. The N-benzyl group can subsequently be cleaved by hydrogenolysis to yield the secondary amine, a transformation that is not directly available from the N-methyl-only analog 2-(methylamino)-1-phenylethanone (35534-19-1) without prior N-benzylation. Additionally, the Swern oxidation of β-amino alcohols derived from this compound proceeds with yields dependent on the steric bulk of the amine base employed, with N-methylpyrrolidine, N-ethylpiperidine, or triethylamine affording the corresponding α-amino carbonyl compounds in fair to excellent yields [2].

Tetrahydroisoquinoline Synthesis Barbier Reaction N-Benzyl Cleavage Synthetic Intermediate

CYP3A4 Inhibition Liability: Differentiation from Monohydroxylated Analog (Phenylephrine Related Compound E)

rac-Benzyl phenylephrone hydrochloride (71786-67-9), the monohydroxylated analog of the target compound, has been reported to inhibit the activity of CYP3A4, a major drug-metabolizing enzyme . The presence or absence of the phenolic –OH group on the phenyl ring can modulate CYP450 binding affinity. While no CYP inhibition data were located for the non-hydroxylated target compound 33350-26-4, structure–activity relationship principles predict that removal of the hydrogen-bond-donating phenolic –OH would reduce affinity for CYP3A4 relative to 71786-67-9 [1]. This distinction is relevant when selecting a synthetic intermediate that may be carried forward into in vitro ADME panels.

CYP450 Inhibition Drug–Drug Interaction Metabolic Stability ADME-Tox

Procurement-Driven Application Scenarios for 2-[Benzyl(methyl)amino]-1-phenylethanone (CAS 33350-26-4)


Non-Pharmacopoeial Retention-Time Marker in Phenylephrine Forced-Degradation and Impurity Profiling Studies

For analytical laboratories conducting HPLC impurity profiling of phenylephrine hydrochloride drug substance or drug product per the USP monograph, 2-[benzyl(methyl)amino]-1-phenylethanone can be deployed as a non-compendial retention-time marker eluting later than the official USP Related Compounds C, D, and E. Its higher lipophilicity (estimated LogP 3.5–4.5 versus 2.5–3.5 for hydroxylated impurity standards [1]) provides an additional retention-time checkpoint in the later region of the chromatogram, where compendial impurity standards are absent. This application is relevant for forced-degradation (oxidative, thermal, photolytic) studies where unknown degradation products with retention times exceeding that of phenylephrine may require identification or relative retention indexing.

Synthetic Building Block for 4-Phenyl-Tetrahydroisoquinoline Libraries Without Additional N-Benzylation Step

Medicinal chemistry programs targeting 4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ols as norepinephrine potentiators or dopamine/norepinephrine reuptake inhibitors can directly utilize 2-[benzyl(methyl)amino]-1-phenylethanone as the phenacylamine precursor. The pre-installed N-benzyl group eliminates the need for a separate N-benzylation step that would be required if starting from 2-(methylamino)-1-phenylethanone (CAS 35534-19-1). After intramolecular Barbier cyclization with N-(2-iodobenzyl) derivatives and butyllithium, the N-benzyl group can be cleaved by catalytic hydrogenolysis to reveal the secondary amine for further diversification [2].

Internal Standard or Surrogate Analyte for LC–MS Method Development Where Hydroxylated Analogs Exhibit Ion Suppression

In bioanalytical LC–MS/MS method development, phenolic hydroxyl groups can contribute to variable ionization efficiency and matrix-dependent ion suppression in electrospray ionization (ESI). The non-hydroxylated 2-[benzyl(methyl)amino]-1-phenylethanone, lacking phenolic –OH groups, may exhibit more consistent ESI response across different biological matrices compared to hydroxylated analogs such as Phenylephrine Related Compound E. It can serve as a surrogate analyte or internal standard in method feasibility studies where hydroxylated phenylephrine-related impurities demonstrate unacceptable matrix effects.

Organic-Soluble Reference Material for Normal-Phase Chromatography System Suitability

With zero hydrogen-bond donors and a low predicted topological polar surface area (~20–30 Ų vs. 60.8 Ų for N-Benzyl Adrenalone [1]), 2-[benzyl(methyl)amino]-1-phenylethanone exhibits superior solubility in medium-polarity organic solvents (ethyl acetate, dichloromethane, toluene) compared to its hydroxylated congeners. It is therefore suited as a system suitability test compound for normal-phase or HILIC chromatographic methods, where hydroxylated analogs may exhibit peak tailing or poor solubility in the injection solvent.

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